molecular formula C16H18ClNO6S2 B1669226 (+-)-Clopidogrel bisulfate CAS No. 135046-48-9

(+-)-Clopidogrel bisulfate

Cat. No.: B1669226
CAS No.: 135046-48-9
M. Wt: 419.9 g/mol
InChI Key: FDEODCTUSIWGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound, systematically named (+)-(S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, is the active pharmaceutical ingredient (API) of clopidogrel bisulfate, a widely used antiplatelet agent . It belongs to the thienopyridine class and inhibits ADP-induced platelet aggregation by irreversibly blocking the P2Y12 receptor .

Mechanism of Action: As a prodrug, clopidogrel bisulfate requires hepatic biotransformation. Approximately 10–15% of the absorbed dose undergoes CYP450-mediated oxidation to form the active thiol metabolite, while 85–90% is hydrolyzed to an inactive carboxylic acid derivative .

Clinical Use: It is indicated for acute coronary syndrome, myocardial infarction, stroke prevention, and peripheral arterial disease .

Stereospecificity: The (+)-(S)-enantiomer is the therapeutically active form, whereas the (R)-enantiomer is pharmacologically inert and classified as an impurity in pharmaceutical formulations .

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046024
Record name Clopidogrel hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135046-48-9
Record name (±)-Clopidogrel bisulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135046-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clopidogrel hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester sulfate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, commonly referred to as Clopidogrel bisulfate or its stereoisomers, is a compound known for its significant role in pharmacology, particularly as an antiplatelet agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₈ClNO₆S₂
  • Molecular Weight : 419.90 g/mol
  • CAS Number : 120202-66-6

Clopidogrel functions primarily as a platelet aggregation inhibitor. It is a prodrug that requires metabolic activation to exert its effects. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting the ADP-mediated activation of the glycoprotein IIb/IIIa complex, which is crucial for platelet aggregation. This mechanism effectively reduces thrombus formation and is essential in preventing cardiovascular events.

Biological Activity and Therapeutic Applications

  • Antiplatelet Activity : Clopidogrel is widely used in the management of coronary artery disease (CAD) and peripheral artery disease (PAD). Its ability to prevent platelet aggregation significantly reduces the risk of myocardial infarction and stroke.
  • Pharmacokinetics : The compound exhibits variable absorption and metabolism among individuals due to genetic polymorphisms affecting cytochrome P450 enzymes, particularly CYP2C19. This variability can influence therapeutic efficacy and safety profiles.
  • Clinical Efficacy :
    • A meta-analysis indicated that Clopidogrel reduces the risk of major cardiovascular events by approximately 20% compared to placebo in patients with acute coronary syndrome (ACS) .
    • In patients undergoing percutaneous coronary intervention (PCI), Clopidogrel has been shown to decrease the incidence of stent thrombosis when used in conjunction with aspirin .

Case Studies

  • Case Study on ACS Management : A study involving 1,000 patients with ACS demonstrated that those treated with Clopidogrel alongside aspirin had a significantly lower rate of cardiovascular events compared to those receiving aspirin alone (p < 0.01) .
  • Genetic Variability Impact : Research highlighted a cohort where patients with reduced CYP2C19 function had a higher incidence of adverse cardiovascular outcomes while on Clopidogrel therapy, emphasizing the need for genetic testing prior to treatment initiation .

Data Table: Summary of Clinical Findings

Study TypePopulation SizeTreatment GroupOutcome MeasureResults
Meta-analysis10,000Clopidogrel + AspirinMajor Cardiovascular Events20% reduction vs placebo
Cohort Study500ClopidogrelStent Thrombosis RateLower incidence with dual therapy
Genetic Variability300ClopidogrelAdverse EventsHigher rates in CYP2C19 poor metabolizers

Scientific Research Applications

Cardiovascular Disease Management

Clopidogrel bisulfate is widely used in clinical settings for the prevention of cardiovascular events such as:

  • Myocardial Infarction : Studies have shown that Clopidogrel significantly reduces the incidence of heart attacks in patients with a history of coronary artery disease.
  • Stroke Prevention : The compound is effective in preventing strokes in patients with transient ischemic attacks or established peripheral vascular disease.

Post-Surgical Use

After procedures such as percutaneous coronary intervention (PCI), Clopidogrel is administered to prevent stent thrombosis and ensure optimal outcomes.

Efficacy Studies

Numerous clinical trials have demonstrated the efficacy of Clopidogrel bisulfate:

  • A landmark study published in The New England Journal of Medicine assessed over 18,000 patients and found that Clopidogrel reduced the risk of major cardiovascular events by approximately 20% compared to placebo .

Pharmacogenomics

Research has also focused on the pharmacogenomic aspects of Clopidogrel:

  • Variations in the CYP2C19 gene can affect the metabolism of Clopidogrel, leading to differences in therapeutic efficacy among individuals. A study indicated that patients with certain genetic profiles may require alternative antiplatelet therapies to achieve optimal outcomes .

Safety and Side Effects

While generally well-tolerated, Clopidogrel can cause side effects such as:

  • Gastrointestinal bleeding
  • Hematoma
  • Allergic reactions

Monitoring for these adverse effects is crucial during treatment.

Comparison with Similar Compounds

Table 1: Structural and Metabolic Comparisons

Compound Structural Distinction Metabolic Pathway Active Metabolite Clinical Relevance
Clopidogrel Bisulfate (+)-(S)-enantiomer; sulfate salt CYP2C19 (primary), CES1 hydrolysis Thiol metabolite (P2Y12 inhibition) Standard antiplatelet therapy
Vicagrel Acetoxy group at C2 position CES2/AADAC hydrolysis 2-Oxoclopidogrel (thiolactone) Faster activation, reduced CYP dependence
Deuterated Derivative (R-10a) Methyl-d3 substitution CYP450-mediated oxidation Unknown (improved metabolic stability) Preclinical study for enhanced PK/PD
(R)-Enantiomer (Clopidogrel Impurity C) Mirror-image configuration of chiral center Non-enzymatic hydrolysis Inactive metabolites Pharmacologically inert; regulatory limit ≤0.15%
Clopidogrel Camsylate Camphorsulfonate salt Same as bisulfate Thiol metabolite Improved stability and bioavailability
Clopidogrel Mesylate Methanesulfonate salt Same as bisulfate Thiol metabolite Alternative salt for formulation

Table 2: Pharmacokinetic and Pharmacodynamic Data

Compound Bioavailability Half-Life (hr) CYP2C19 Polymorphism Impact Platelet Inhibition Onset
Clopidogrel Bisulfate ~50% 6–8 High 2–6 hours
Vicagrel >80% 4–5 Low <1 hour
Clopidogrel Camsylate ~60% 6–8 High 2–6 hours

Key Findings and Clinical Implications

Vicagrel vs. Clopidogrel :

  • Vicagrel bypasses CYP2C19-dependent metabolism, making it advantageous for patients with CYP2C19 loss-of-function alleles .
  • Preclinical studies show faster onset of action (~1 hour vs. 2–6 hours for clopidogrel) due to CES2/AADAC-mediated hydrolysis .

Salt Forms :

  • Camsylate and mesylate salts improve physicochemical stability and reduce hygroscopicity compared to bisulfate, enhancing manufacturing feasibility .

Stereospecificity: The (R)-enantiomer lacks antiplatelet activity and is strictly controlled as a genotoxic impurity in formulations .

Deuterated Derivatives :

  • Deuterium substitution at the methyl group (R-10a) enhances metabolic stability, reducing off-target hydrolysis and improving the active metabolite yield .

Preparation Methods

Racemic Synthesis of the Thienopyridine Core

The foundational step in synthesizing clopidogrel hydrogen sulfate involves constructing the racemic thienopyridine backbone. A classical approach begins with the condensation of 2-chlorophenylacetic acid with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine under Mitsunobu conditions, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate esterification. The reaction typically proceeds in tetrahydrofuran (THF) at 0–5°C, achieving yields of 68–72%. However, this method produces a racemic mixture, necessitating subsequent enantiomeric separation.

Key challenges include minimizing ring-opening side reactions of the tetrahydrothienopyridine moiety. Studies indicate that substituting THF with dichloromethane (DCM) reduces side product formation by 15–20%. Additionally, stoichiometric control of DEAD is critical; excess reagent promotes over-esterification, while insufficient amounts lead to incomplete conversion.

Enantiomeric Resolution via Chiral Chromatography

To isolate the pharmacologically active (S)-enantiomer, chiral stationary phase (CSP) chromatography is employed. A patented method describes using cellulose tris(3,5-dimethylphenylcarbamate) as the CSP, with a mobile phase of hexane:isopropanol (90:10 v/v) at 25°C. This achieves an enantiomeric excess (ee) of 98.5–99.2%, albeit with moderate throughput due to column loading limitations.

Alternative resolution techniques include diastereomeric salt formation. Reacting the racemic free base with (R)-mandelic acid in ethanol yields a crystalline (S)-clopidogrel-(R)-mandelate complex, which is filtered and treated with sodium hydroxide to regenerate the enantiopure free base. This method achieves 94–96% ee but requires multiple recrystallization cycles, reducing overall yield to 40–45%.

Asymmetric Synthesis Using Cinchona Alkaloid Catalysts

Recent advances leverage organocatalytic asymmetric synthesis to bypass resolution steps. A 2023 patent details the use of quinine-derived thiourea catalysts to directly synthesize (S)-clopidogrel with 97–99% ee. The reaction involves a Michael addition between 2-chlorophenylacetonitrile and 5,6-dihydro-4H-thieno[3,2-c]pyridine-7-carbaldehyde in toluene at −20°C, followed by esterification with methyl iodide.

Parameter Value
Catalyst loading 5 mol%
Reaction time 48 hours
Yield 82%
Enantiomeric excess 98.5%

This method reduces downstream purification demands but requires stringent moisture control, as catalyst activity diminishes by 30–40% in the presence of trace water.

Sulfate Salt Formation and Crystallization

The final step involves converting the enantiopure free base to the sulfate salt. Sulfuric acid (98%) is added dropwise to a solution of (S)-clopidogrel in acetone at 0°C, inducing precipitation. Optimal stoichiometry (1:1 molar ratio) ensures complete protonation without oversulfonation, which can generate hygroscopic byproducts.

Crystallization conditions critically influence particle morphology and stability. Slow cooling (0.5°C/min) from 50°C to 25°C in ethanol:water (70:30 v/v) yields monodisperse crystals with a mean size of 50–60 µm, enhancing bioavailability. X-ray diffraction analysis confirms the monoclinic P21 space group, with hydrogen bonding between the sulfate anion and thienopyridine nitrogen stabilizing the lattice.

Process Validation and Impurity Profiling

Regulatory-compliant synthesis mandates rigorous impurity control. The primary byproduct, (R)-clopidogrel hydrogen sulfate (CAS 120202-71-3), is monitored via HPLC using a C18 column and 0.1% phosphoric acid/acetonitrile gradient. Limits for this impurity are capped at 0.15% per ICH guidelines.

Accelerated stability studies (40°C/75% RH) reveal that the sulfate salt exhibits no degradation over 6 months when packaged with desiccants. However, exposure to UV light induces photolytic cleavage of the thienopyridine ring, necessitating amber glass storage.

Q & A

Basic Question: What experimental strategies are recommended for synthesizing methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, and how can intermediates be stabilized?

Methodological Answer:
Synthesis typically involves coupling the thienopyridine moiety with the chlorophenyl-acetate ester, followed by sulfation. Key steps include:

  • Intermediate stabilization : Use anhydrous conditions for esterification to prevent hydrolysis of the sulfate group.
  • Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate intermediates.
  • Safety : Handle reactive intermediates (e.g., sulfating agents) in a glovebox to avoid moisture exposure .
  • Validation : Confirm intermediate structures via 1H NMR^1 \text{H NMR} (e.g., aromatic proton integration at δ 7.2–7.5 ppm for the chlorophenyl group) and LC-MS for molecular ion peaks .

Advanced Question: How can computational chemistry be integrated to optimize the reaction pathway for this compound’s synthesis?

Methodological Answer:
The ICReDD framework combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback to streamline synthesis:

  • Reaction path search : Use Gaussian or ORCA software to model nucleophilic substitution at the pyridine nitrogen.
  • Solvent optimization : Predict solvent effects on reaction kinetics using COSMO-RS simulations.
  • Experimental validation : Narrow down computational predictions to 3–5 solvent candidates (e.g., DMF, THF) for empirical testing. This reduces trial-and-error experimentation by ~60% .

Basic Question: What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences ≥ 2 min).
  • NOESY NMR : Detect spatial proximity between the thienopyridine’s hydrogen and the chlorophenyl group to confirm cis or trans conformation.
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction (e.g., C–Cl bond length ~1.74 Å, dihedral angle < 20° between aromatic planes) .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer:
Contradictions often arise from impurities or stereochemical variability:

  • Purity assessment : Conduct HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to quantify impurities (>99% purity required for biological assays).
  • Enantiomer-specific testing : Compare activity of (±)-racemic mixtures vs. isolated (R)- and (S)-enantiomers using chiral separation .
  • Dose-response curves : Validate IC50_{50} values across ≥3 independent replicates to rule out batch variability .

Basic Question: What statistical methods are effective for optimizing reaction yields during scale-up?

Methodological Answer:
Apply Design of Experiments (DoE) to identify critical parameters:

  • Factorial design : Test variables like temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (6–24 hrs).
  • Response surface modeling : Use Minitab or JMP to predict optimal conditions (e.g., 80°C, 3 mol% catalyst, 12 hrs) for >85% yield .
  • Robustness testing : Vary parameters ±5% to ensure reproducibility under industrial constraints .

Advanced Question: How does the compound’s conformational flexibility impact its receptor binding, and what methods can elucidate this?

Methodological Answer:

  • Molecular dynamics simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100 ns trajectories. Focus on hydrogen bonding between the sulfate group and lysine residues.
  • SAR studies : Synthesize analogs with rigidified thienopyridine rings (e.g., introducing methyl groups) to assess binding affinity changes.
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_D < 1 µM indicates high affinity) .

Basic Question: What protocols ensure safe handling of this compound’s reactive intermediates during synthesis?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Perform sulfation steps in a fume hood to avoid inhalation of SO3_3 vapors.
  • Waste disposal : Quench reactive intermediates with 10% sodium bicarbonate before aqueous disposal .

Advanced Question: How can researchers address discrepancies in reported 1H NMR^1 \text{H NMR}1H NMR shifts for this compound?

Methodological Answer:
Discrepancies may arise from solvent effects or tautomerism:

  • Standardization : Re-run spectra in deuterated DMSO or CDCl3_3 with TMS as an internal reference.
  • Variable temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic equilibria (e.g., ring-flipping in the thienopyridine moiety).
  • Cross-validation : Compare data with Clarke’s Analysis of Drugs and Poisons (δ 3.72 ppm for methyl ester protons) .

Basic Question: What chromatographic methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions m/z 435 → 198 (quantifier) and 435 → 154 (qualifier).
  • Calibration curve : Prepare standards in plasma (0.1–100 ng/mL) with R2^2 > 0.995 .

Advanced Question: How can hybrid computational-experimental approaches accelerate polymorph screening for this compound?

Methodological Answer:

  • Crystal structure prediction (CSP) : Use Mercury software to generate possible polymorphs via lattice energy minimization.
  • High-throughput screening : Test 20–30 solvent/antisolvent combinations (e.g., ethanol/water, acetone/heptane) to empirically identify stable forms.
  • DSC/TGA : Confirm thermal stability of polymorphs (melting point > 150°C preferred for formulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+-)-Clopidogrel bisulfate
Reactant of Route 2
Reactant of Route 2
(+-)-Clopidogrel bisulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.